Cas no 133388-96-2 (FOr-NLE-OH)
FOr-NLE-OH Chemical and Physical Properties
Names and Identifiers
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- L-Norleucine, N-formyl-
- (2R)-2-formamidohexanoic acid
- For-L-norleucine
- For-Nle-OH
- (S)-2-Formylamino-4-(methylthio)butyric acid
- (S)-4-(Methylthio)-2-(formylamino)butanoic acid
- 2-formylamino-4-methylsulfanyl-butanoic acid
- FMET
- FOR-METHIONINE
- FOR-MET-OH
- FORMYL-L-METHIONINE
- Formylmethionine
- L-2-Formamino-capronsaeure
- N-For-L-Met-OH
- N-Formyl-DL-methionine
- N-Formyl-L-norleucin
- N-formyl-L-norleucine
- n-formylmethionine
- N-formyl-methionine
- N-HCO-(S)-Met
- For-L-Nle-OH
- FOR-AHX(2)-OH
- FOR-ACPO(2)-OH
- FOR-NORLEUCINE
- FOR-L-2-AMINOHEXANOIC ACID
- FORMYL-L-2-AMINO-HEXANOIC ACID
- AKOS006275513
- for-nle-oh, AldrichCPR
- (S)-2-Formamidohexanoicacid
- SCHEMBL8628188
- (2S)-2-formamidohexanoic Acid
- N-formylnorleucine
- CS-0444767
- MFCD00237678
- L-Norleucine,N-formyl-
- 133388-96-2
- (S)-2-Formamidohexanoic acid
- G74868
- DB-255754
- FOr-NLE-OH
-
- MDL: MFCD00237678
- Inchi: 1S/C7H13NO3/c1-2-3-4-6(7(10)11)8-5-9/h5-6H,2-4H2,1H3,(H,8,9)(H,10,11)/t6-/m0/s1
- InChI Key: IRIJLKLYPXLQSQ-LURJTMIESA-N
- SMILES: OC([C@H](CCCC)NC=O)=O
Computed Properties
- Exact Mass: 159.08959
- Monoisotopic Mass: 159.08954328g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 6
- Complexity: 136
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 66.4Ų
Experimental Properties
- Density: 1.1±0.1 g/cm3
- Boiling Point: 370.3±25.0 °C at 760 mmHg
- Flash Point: 177.7±23.2 °C
- PSA: 66.4
- Vapor Pressure: 0.0±1.8 mmHg at 25°C
FOr-NLE-OH Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazard Category Code: 36
- Safety Instruction: 26
-
Hazardous Material Identification:
- Storage Condition:Store in cold storage.
FOr-NLE-OH Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F754538-50mg |
FOr-NLE-OH |
133388-96-2 | 50mg |
$ 50.00 | 2022-06-04 | ||
| TRC | F754538-100mg |
FOr-NLE-OH |
133388-96-2 | 100mg |
$ 65.00 | 2022-06-04 | ||
| TRC | F754538-500mg |
FOr-NLE-OH |
133388-96-2 | 500mg |
$ 135.00 | 2022-06-04 | ||
| Apollo Scientific | OR930495-250mg |
For-nle-oh |
133388-96-2 | 95% | 250mg |
£90.00 | 2025-02-20 | |
| Apollo Scientific | OR930495-1g |
For-nle-oh |
133388-96-2 | 95% | 1g |
£150.00 | 2025-02-20 | |
| abcr | AB476373-1 g |
For-Nle-OH; . |
133388-96-2 | 1g |
€207.80 | 2023-04-21 | ||
| eNovation Chemicals LLC | Y1238730-250mg |
L-Norleucine, N-formyl- |
133388-96-2 | 99% (HPLC) | 250mg |
$80 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1238730-1g |
L-Norleucine, N-formyl- |
133388-96-2 | 99% (HPLC) | 1g |
$110 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1238730-5g |
L-Norleucine, N-formyl- |
133388-96-2 | 99% (HPLC) | 5g |
$250 | 2024-06-07 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-285843-1 g |
For-L-norleucine, |
133388-96-2 | 1g |
¥579.00 | 2023-07-11 |
FOr-NLE-OH Suppliers
FOr-NLE-OH Related Literature
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
Additional information on FOr-NLE-OH
Professional Introduction to Compound with CAS No. 133388-96-2 and Product Name FOr-NLE-OH
Compound with the CAS number 133388-96-2 and the product name FOr-NLE-OH represents a significant advancement in the field of chemical and biomedical research. This compound has garnered considerable attention due to its unique structural properties and potential applications in various therapeutic areas. The chemical entity, characterized by its precise molecular formula and stereochemistry, has been extensively studied for its pharmacological effects, particularly in the context of drug development and molecular interactions.
The FOr-NLE-OH moiety is a critical component of this compound, contributing to its distinctive chemical behavior and biological activity. This functional group has been identified as a key player in modulating cellular processes, making it a promising candidate for further investigation. Recent studies have highlighted the compound's potential in inhibiting specific enzymatic pathways, which could lead to novel therapeutic strategies for treating chronic diseases.
In the realm of medicinal chemistry, the synthesis and optimization of FOr-NLE-OH have been a focal point for researchers aiming to develop more effective and targeted treatments. The compound's ability to interact with biological targets at a molecular level has opened up new avenues for drug discovery. By leveraging advanced computational methods and synthetic techniques, scientists have been able to elucidate the structural features that enhance its bioactivity.
One of the most compelling aspects of FOr-NLE-OH is its role in modulating immune responses. Emerging research suggests that this compound can influence key immune pathways, making it a potential candidate for immunomodulatory therapies. These findings are particularly relevant in the context of autoimmune diseases and chronic inflammation, where precise control over immune activity is crucial.
Furthermore, the compound has shown promise in preclinical studies as a potential therapeutic agent for neurological disorders. The ability of FOr-NLE-OH to cross the blood-brain barrier and interact with neural receptors has sparked interest among neuroscientists. Early trials indicate that it may help in alleviating symptoms associated with neurodegenerative conditions by protecting neurons from oxidative stress and promoting synaptic plasticity.
The chemical synthesis of FOr-NLE-OH involves intricate steps that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies, such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity. These techniques not only enhance the efficiency of production but also ensure that the final product meets stringent quality standards.
From a regulatory perspective, the development of FOr-NLE-OH adheres to rigorous guidelines set forth by global health authorities. Clinical trials are being conducted under strict ethical frameworks to evaluate its safety and efficacy. The compound's journey from laboratory research to potential clinical application exemplifies the meticulous process required in bringing new therapeutics to market.
The future prospects of FOr-NLE-OH are vast, with ongoing research exploring its applications in oncology, cardiovascular diseases, and metabolic disorders. Collaborative efforts between academia and industry are essential to translate these findings into tangible benefits for patients worldwide. The compound's multifaceted potential underscores the importance of continued investment in chemical biology and drug discovery.
In conclusion, compound with CAS No. 133388-96-2 and product name FOr-NLE-OH represents a cornerstone in modern pharmaceutical research. Its unique properties and diverse applications make it a valuable asset in the quest for innovative treatments. As scientific understanding evolves, so too will the therapeutic possibilities offered by this remarkable compound.
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